N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide

Catalog No.
S6867109
CAS No.
1049472-19-6
M.F
C22H28FN3O2
M. Wt
385.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(p...

CAS Number

1049472-19-6

Product Name

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-propan-2-yloxybenzamide

Molecular Formula

C22H28FN3O2

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C22H28FN3O2/c1-17(2)28-19-9-7-18(8-10-19)22(27)24-11-12-25-13-15-26(16-14-25)21-6-4-3-5-20(21)23/h3-10,17H,11-16H2,1-2H3,(H,24,27)

InChI Key

FQDHDMNYJPDLLW-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a propan-2-yloxybenzamide moiety. The molecular formula of this compound is C20H26FN3O2C_{20}H_{26}FN_3O_2, and it features multiple functional groups that contribute to its biological activity and potential therapeutic applications.

There is no scientific literature available on the mechanism of action of this specific molecule. However, based on the presence of the piperazine ring, it is possible that it could interact with receptors in the central nervous system, similar to other piperazine-based drugs [].

Due to the lack of research on this specific compound, no safety information is available. However, similar piperazine derivatives can have psychoactive effects and may require careful handling [].

Future Research Directions

  • Synthesis and characterization of the molecule.
  • Investigation of its potential biological activity in relevant assays.
  • In-vivo studies to assess its pharmacological effects (if any) and potential toxicity.
Typical of amides and piperazines. Common reactions include:

  • Nucleophilic Substitution: The nitrogen in the piperazine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Reduction: The fluorophenyl group may participate in reduction reactions, depending on the conditions applied.

These reactions are important for modifying the compound to enhance its properties or to synthesize derivatives.

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide exhibits significant biological activity, particularly in the realm of pharmacology. It has been studied for its potential as an antagonist at various receptors, including serotonin and dopamine receptors. This activity suggests possible applications in treating psychiatric disorders, such as depression and schizophrenia.

Mechanism of Action

The compound likely interacts with neurotransmitter systems, modulating their activity through receptor binding. This interaction can influence mood regulation and cognitive functions.

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide involves several key steps:

  • Formation of Piperazine Derivative: Starting from commercially available piperazine, the fluorophenyl group is introduced via electrophilic aromatic substitution.
  • Alkylation: The resulting piperazine derivative is then alkylated with 2-bromoethyl or a similar halide to form the ethyl linkage.
  • Amidation: Finally, the compound is reacted with 4-(propan-2-yloxy)benzoic acid or its derivatives to form the desired amide bond.

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting neurological disorders.
  • Research: In studies investigating receptor interactions and signaling pathways related to mental health.

This compound's unique structure allows it to serve as a template for further modifications aimed at enhancing efficacy and reducing side effects.

Studies have indicated that N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide interacts with various neurotransmitter receptors. Interaction studies typically involve:

  • Binding Assays: To determine affinity for specific receptors (e.g., serotonin 5-HT receptors).
  • Functional Assays: To evaluate the biological effects of receptor activation or inhibition.
  • In Vivo Studies: To assess therapeutic potential in animal models of psychiatric disorders.

These studies help elucidate the pharmacological profile of the compound and guide future research directions.

Several compounds share structural similarities with N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide. Notable examples include:

Compound NameKey FeaturesComparison
1. N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}-4-fluorobenzamideContains a methoxynaphthalene moietySimilar piperazine structure but different aromatic substituent
2. N-[2-(piperazin-1-yl)ethyl]-4-fluorobenzamideLacks the propan-2-yloxy groupSimpler structure, potentially different biological activity
3. N-{2-[4-(3,3-dimethylureido)cyclohexyl]ethyl}-N',N'-dimethylureaContains a cyclohexane ringDifferent pharmacological target due to structural variations

These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-(propan-2-yloxy)benzamide that may confer specific therapeutic benefits.

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

385.21655531 g/mol

Monoisotopic Mass

385.21655531 g/mol

Heavy Atom Count

28

Dates

Last modified: 11-23-2023

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